molecular formula C12H18FN B1443390 [(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine CAS No. 1184149-72-1

[(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B1443390
CAS No.: 1184149-72-1
M. Wt: 195.28 g/mol
InChI Key: GATPBYWFLVSRBK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides the most standardized and universally accepted chemical identification system. According to chemical database sources, the primary systematic name for this compound is N-(3-Fluoro-4-methylbenzyl)-2-methylpropan-1-amine. This nomenclature follows the International Union of Pure and Applied Chemistry conventions by identifying the amine functional group as the principal functional group and describing the substitution pattern on both the aromatic ring and the aliphatic chain components.

The molecular formula for this compound is established as C₁₂H₁₈FN, indicating a total of twelve carbon atoms, eighteen hydrogen atoms, one fluorine atom, and one nitrogen atom. The molecular weight has been calculated and verified across multiple chemical databases as 195.28 grams per mole. This molecular composition confirms the presence of a substituted benzylamine structure with specific positional isomerism that distinguishes it from other related fluorinated methylated aromatic amines.

The structural representation reveals a benzyl group substituted with fluorine at the 3-position and a methyl group at the 4-position of the aromatic ring, connected via a methylene bridge to an amine nitrogen that is further substituted with a 2-methylpropyl group. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC(C)CNCC1=CC=C(C)C(F)=C1, which provides a linear notation that precisely describes the connectivity and arrangement of all atoms within the molecular structure. This representation allows for unambiguous structural identification and computational analysis of the compound's three-dimensional conformation and electronic properties.

Alternative Nomenclature Systems and Common Synonyms

The compound exhibits several alternative naming conventions that reflect different approaches to chemical nomenclature and varying levels of systematic versus common naming practices. One of the most frequently encountered alternative names is (3-Fluoro-4-methylphenyl)isobutylamine, which emphasizes the isobutyl substitution on the amine nitrogen rather than the systematic 2-methylpropyl designation. This nomenclature variation demonstrates the flexibility in describing the same structural unit using either branched alkyl descriptors or systematic numbering systems.

Additional synonym variations documented in chemical databases include N-(3-Fluoro-4-methylbenzyl)-2-methylpropan-1-amine and 3-fluoro-4-methyl-N-(2-methylpropyl)aniline, each representing different perspectives on the molecular structure and functional group priorities. The aniline-based nomenclature reflects an alternative approach that treats the aromatic amine as the base structure with alkyl substitution, while the benzylamine approach emphasizes the methylene bridge connection between the aromatic ring and the amine functionality.

Chemical Abstracts Service Registry Number and Regulatory Database Identifiers

The Chemical Abstracts Service registry number for (3-Fluoro-4-methylphenyl)methylamine is definitively established as 1184149-72-1, providing the primary unique identifier for this compound within the global chemical information infrastructure. This Chemical Abstracts Service number serves as the most reliable and universally recognized identifier, transcending language barriers and nomenclature variations to ensure precise chemical identification across all scientific and commercial applications.

The Molecular Design Limited number, where assigned, is documented as MFCD12811563, providing an additional layer of identification within chemical inventory and research management systems. This identifier complements the Chemical Abstracts Service registry number by providing database-specific recognition codes that facilitate chemical information retrieval and cross-referencing across different chemical databases and research platforms.

Identifier Type Value Source
Chemical Abstracts Service Number 1184149-72-1 ChemScene, Ambeed
Molecular Formula C₁₂H₁₈FN Multiple databases
Molecular Weight 195.28 g/mol ChemScene, Ambeed
Molecular Design Limited Number MFCD12811563 Ambeed
Simplified Molecular Input Line Entry System CC(C)CNCC1=CC=C(C)C(F)=C1 ChemScene

The compound has been documented and cataloged across multiple regulatory and research databases, ensuring comprehensive coverage within the global chemical information network. The consistency of identification across these various database systems confirms the reliability of the assigned Chemical Abstracts Service number and validates the structural and nomenclature information associated with this specific chemical entity. This multi-database presence enhances the compound's accessibility for research applications and ensures proper regulatory tracking and documentation for compliance purposes.

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)7-14-8-11-5-4-10(3)12(13)6-11/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPBYWFLVSRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Suzuki Coupling

  • Friedel-Crafts Alkylation : This classical method can be employed to introduce alkyl groups onto the aromatic ring, although regioselectivity must be carefully controlled to ensure substitution at the desired positions (3-fluoro and 4-methyl).
  • Suzuki Coupling : A palladium-catalyzed cross-coupling between aryl boronic acids and halides can be used to assemble the fluorinated and methyl-substituted phenyl ring with high precision. This method allows for flexible functional group tolerance and is widely used in complex aromatic synthesis.

Reductive Amination

  • The attachment of the 2-methylpropylamine moiety to the benzyl position is commonly achieved via reductive amination. This involves reacting the corresponding aldehyde or ketone derivative of the substituted benzyl group with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This method provides a direct and efficient route to secondary amines with high yields and selectivity.

Detailed Preparation Methodologies

Stepwise Synthesis Approach

Step Reaction Type Description Typical Conditions/Notes
1 Aromatic substitution Synthesis of 3-fluoro-4-methylbenzyl halide or aldehyde intermediate Starting from fluorinated and methylated benzene derivatives; halogenation or oxidation steps as needed
2 Nucleophilic substitution or reductive amination Reaction of benzyl intermediate with 2-methylpropylamine Use of reductive amination with NaBH3CN or catalytic hydrogenation; solvent: methanol or ethanol; mild temperature (room temp to 50°C)
3 Purification Isolation and purification of the amine product Techniques include column chromatography, recrystallization, or distillation

Alternative Enzymatic Resolution

  • Recent advances in enzymatic synthesis of fluorinated amines suggest the use of lipase-catalyzed kinetic resolution or hydrolysis to achieve enantiomerically enriched products. Although this method is more commonly applied to β-fluorophenyl-substituted β-amino acids, similar enzymatic strategies could be adapted for the preparation of fluorinated benzylamines, enhancing stereoselectivity and environmental sustainability.

Catalysis and Reaction Optimization

  • Catalysts such as ruthenium(II) complexes have been shown to facilitate amide and amine synthesis under mild conditions with high efficiency. While specific studies on (3-Fluoro-4-methylphenyl)methylamine are limited, analogous Ru(II)-catalyzed amination reactions demonstrate that catalyst loading, solvent choice, base selection, and temperature critically influence yield and selectivity.
Parameter Optimal Condition Effect on Yield/Selectivity
Catalyst loading 0.1 mol% Ru(II) complex Maximum conversion; higher loading no improvement
Solvent Toluene Highest yield; polar solvents reduce yield
Base NaOH Highest yield (95%); other bases less effective
Temperature 95–100°C Optimal for amine formation

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Friedel-Crafts Alkylation Alkyl halides, Lewis acid catalyst Simple, well-established Regioselectivity challenges
Suzuki Coupling Aryl boronic acid, Pd catalyst, base High regio- and chemoselectivity Requires Pd catalyst and ligands
Reductive Amination Aldehyde intermediate, 2-methylpropylamine, NaBH3CN Direct amine formation, mild conditions Requires careful control to avoid over-reduction
Enzymatic Resolution Lipase catalysts, aqueous or organic media High stereoselectivity, green chemistry Limited substrate scope, scale-up challenges
Ru(II)-Catalyzed Amination Ru(II) half-sandwich complexes, NaOH, toluene, 95°C High yield, catalytic efficiency Catalyst cost, sensitivity to conditions

Research Findings and Notes

  • The presence of the fluorine atom at the 3-position and the methyl group at the 4-position on the phenyl ring influences the electronic properties, which can affect the reactivity during substitution and amination steps.
  • Reductive amination remains the most practical and widely applied method for the final amine formation, providing good yields and operational simplicity.
  • Enzymatic methods, while promising for stereoselective synthesis, require further development for this specific compound.
  • Catalytic systems, especially Ru(II)-based catalysts, offer potential for efficient synthesis but need optimization tailored to this substrate.
  • No direct data on melting or boiling points are available, indicating the compound is primarily handled as a research chemical rather than for bulk industrial use.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

Key Reactions

  • Oxidation : Conversion of the amine group to nitroso or nitro derivatives.
  • Reduction : Hydrogenation of the aromatic ring.
  • Substitution : Replacement of the fluorine atom with other nucleophiles.

Chemistry

In synthetic organic chemistry, (3-Fluoro-4-methylphenyl)methylamine serves as an intermediate for creating complex molecules. Its unique structure allows for the development of new synthetic methodologies that can lead to novel compounds with diverse functionalities.

Biology

The compound has been investigated for its bioactive properties. Studies have shown that it can interact with specific biological targets, potentially modulating various biochemical pathways. This interaction is attributed to the enhanced binding affinity provided by the fluorinated aromatic ring.

Medicine

In pharmaceutical research, (3-Fluoro-4-methylphenyl)methylamine is explored as a precursor in drug development, particularly targeting neurological disorders. Its structural features make it a candidate for synthesizing new therapeutic agents that may exhibit improved efficacy and selectivity.

Industrial Applications

The compound is also utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science, where it can be used to develop new polymers or coatings with enhanced performance characteristics.

Case Studies

  • Pharmaceutical Development : A study demonstrated that derivatives of (3-Fluoro-4-methylphenyl)methylamine exhibited significant activity against specific neurological targets, suggesting potential therapeutic applications in treating disorders such as depression and anxiety.
  • Chemical Synthesis : Researchers employed (3-Fluoro-4-methylphenyl)methylamine as a key building block in synthesizing complex organic compounds, showcasing its versatility in creating diverse chemical architectures.

Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate for complex moleculesFacilitates novel synthetic pathways
BiologyBioactive compoundModulates biochemical pathways
MedicineDrug precursorPotential treatments for neurological disorders
IndustrySpecialty chemicalsDevelopment of advanced materials

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to amines sharing the 2-methylpropyl (isobutyl) group or aromatic substituents. Key analogues include:

Diisobutylamine (N,N-Bis(2-methylpropyl)amine)
  • Molecular Formula : C₈H₁₉N
  • Properties :
    • Vapor Pressure: 10 mm Hg at 30°C .
    • Water Solubility: Slightly soluble .
  • Structural Differences : Diisobutylamine is a tertiary amine with two isobutyl groups, whereas the target compound is a secondary amine with one isobutyl and a fluorinated benzyl group.
  • Impact : The tertiary structure of diisobutylamine reduces polarity, increasing volatility compared to the target compound, which has a larger aromatic system likely lowering vapor pressure.
Methyl(2-methylpropyl)amine
  • Molecular Formula : C₅H₁₃N
  • Properties :
    • Molecular Weight: 87.16 g/mol .
    • Safety: Causes skin and eye irritation; requires careful handling .
  • Structural Differences : A simpler secondary amine with a methyl group instead of the aromatic substituent.
  • Impact : The absence of an aromatic ring in methyl(2-methylpropyl)amine results in lower molecular weight and higher volatility compared to the target compound.
(4-Fluoro-3-methylphenyl)methylamine (Positional Isomer)
  • Molecular Formula : C₁₂H₁₈FN .
  • Properties : Molecular weight = 195.28 g/mol .
  • Structural Differences : Fluorine and methyl groups are swapped on the aromatic ring.
  • Impact : The positional isomer may exhibit altered electronic effects; fluorine at the para position (vs. meta in the target) could modulate aromatic ring electron density, affecting reactivity and intermolecular interactions.
(3-Methoxy-4-methylphenyl)methylamine
  • Molecular Formula: ~C₁₂H₁₉NO (estimated).
  • Structural Differences : Methoxy (electron-donating) replaces fluorine (electron-withdrawing); propyl chain replaces isobutyl.
  • The shorter propyl chain reduces steric hindrance .
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
  • Molecular Formula: C₁₈H₂₃NO .
  • Structural Differences : A benzyloxy group adds bulk and lipophilicity.
  • Impact : Increased molecular weight and lipophilicity may reduce aqueous solubility but improve membrane permeability in biological systems .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Vapor Pressure Water Solubility
Target Compound C₁₂H₁₆FN* ~195.28 3-Fluoro, 4-methyl, isobutyl Not reported Not reported
Diisobutylamine C₈H₁₉N 129.24 Two isobutyl groups 10 mm Hg at 30°C Slightly soluble
Methyl(2-methylpropyl)amine C₅H₁₃N 87.16 Methyl, isobutyl Not reported Not reported
(4-Fluoro-3-methylphenyl)methylamine C₁₂H₁₈FN 195.28 4-Fluoro, 3-methyl, isobutyl Not reported Not reported
(3-Methoxy-4-methylphenyl)methylamine C₁₂H₁₉NO ~193.29 3-Methoxy, 4-methyl, propyl Not reported Not reported

*Inferred from isomer data.

Biological Activity

(3-Fluoro-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3-fluoro-4-methylphenyl group attached to a 2-methylpropylamine moiety. The structural characteristics contribute to its unique chemical reactivity and biological activity. The fluorine atom enhances lipophilicity and may influence receptor binding affinity, while the branched alkyl group can affect pharmacokinetics.

Biological Activity Overview

Research indicates that (3-Fluoro-4-methylphenyl)methylamine exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar phenylamines possess antimicrobial effects, suggesting potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

The biological effects of (3-Fluoro-4-methylphenyl)methylamine are likely mediated through interactions with specific molecular targets such as receptors and enzymes. The presence of the fluorine atom may enhance binding to certain targets, influencing downstream signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial efficacy of various substituted phenylamines, revealing that compounds with electron-withdrawing groups like fluorine showed enhanced activity against Staphylococcus aureus and Escherichia coli.
    • Table 1: Antimicrobial Activity Comparison
    Compound NameActivity Against S. aureusActivity Against E. coli
    (3-Fluoro-4-methylphenyl)methylamineModerateHigh
    [(3-Fluorophenyl)methylamine]LowModerate
    [(4-Methoxyphenyl)methylamine]HighLow
  • Anti-inflammatory Studies :
    • Research on related compounds indicated that they could inhibit the production of nitric oxide in macrophages, suggesting a mechanism for reducing inflammation.
    • Table 2: Inhibition of Nitric Oxide Production
    Compound Name% Inhibition at 50 µM
    (3-Fluoro-4-methylphenyl)methylamine60%
    [(3-Chloro-4-methylphenyl)methylamine]45%
    [(4-Nitrophenyl)methylamine]30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine

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